molecular formula C21H19BrClN3OS B2644877 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226431-01-1

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2644877
CAS No.: 1226431-01-1
M. Wt: 476.82
InChI Key: QLZCUHJZMRFLPU-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19BrClN3OS and its molecular weight is 476.82. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an imidazole ring, bromophenyl and chlorophenyl groups, and a pyrrolidine moiety. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number1226441-90-2
Molecular FormulaC21H16BrClN4OS
Molecular Weight519.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, modulating various biochemical pathways. Such interactions can lead to significant effects on cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The compound under discussion has been evaluated for its efficacy against various cancer cell lines, demonstrating potential growth inhibition at nanomolar concentrations.

Antimicrobial Properties

Research has also explored the antimicrobial potential of imidazole derivatives. In vitro studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism typically involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of structurally similar imidazole compounds. The results indicated that these compounds could inhibit the proliferation of leukemia cells at IC50 values ranging from 0.3 to 1.2 µM through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Activity

In another research effort, a series of nitroimidazole derivatives were synthesized and tested against various bacterial strains, including MRSA and K. pneumoniae. These compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low doses .

Tables Summarizing Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AnticancerMV4-11 (leukemia)0.3 - 1.2 µM
AntibacterialMRSA0.5 - 10 µg/mL
AntibacterialK. pneumoniae0.8 - 12 µg/mL

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3OS/c22-16-8-6-15(7-9-16)19-13-24-21(26(19)18-5-3-4-17(23)12-18)28-14-20(27)25-10-1-2-11-25/h3-9,12-13H,1-2,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZCUHJZMRFLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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